molecular formula C12H10O3 B2534622 4-Methyl-2-phenylfuran-3-carboxylic acid CAS No. 4414-45-3

4-Methyl-2-phenylfuran-3-carboxylic acid

Cat. No. B2534622
CAS RN: 4414-45-3
M. Wt: 202.209
InChI Key: ORZRBEPYWGWRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-2-phenylfuran-3-carboxylic acid” is a chemical compound with the CAS Number: 4414-45-3 . It has a molecular weight of 202.21 and its IUPAC name is 4-methyl-2-phenyl-3-furoic acid .


Molecular Structure Analysis

The InChI code for “4-Methyl-2-phenylfuran-3-carboxylic acid” is 1S/C12H10O3/c1-8-7-15-11 (10 (8)12 (13)14)9-5-3-2-4-6-9/h2-7H,1H3, (H,13,14) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Methyl-2-phenylfuran-3-carboxylic acid” is a powder and it has a melting point of 159-161°C .

Scientific Research Applications

Palladium-catalyzed Reactions

Palladium-catalyzed methylation and arylation are pivotal methods for modifying simple carboxylic acids, including derivatives like 4-Methyl-2-phenylfuran-3-carboxylic acid. These reactions facilitate the formation of complex molecules through C-H activation and C-C coupling, broadening the scope for synthetic applications in medicinal chemistry and material science (Giri et al., 2007).

Catalysis and Dehydrative Condensation

The use of specific catalysts, such as 2,4-bis(trifluoromethyl)phenylboronic acid, demonstrates the potential for dehydrative amidation between carboxylic acids and amines. This method is particularly effective for synthesizing α-dipeptides, underscoring the importance of such compounds in peptide chemistry and drug design (Wang et al., 2018).

Photocatalytic Degradation

Coordination complexes derived from carboxylic acids like 4-Methyl-2-phenylfuran-3-carboxylic acid show promising photocatalytic properties for degrading pollutants. These complexes can significantly impact environmental cleanup efforts, offering a sustainable approach to mitigating water pollution (Lu et al., 2021).

Synthetic Applications

The synthesis of halo- and hydroxyfuranones from allenoic acids, including those related to 4-Methyl-2-phenylfuran-3-carboxylic acid, highlights the versatility of these compounds in organic synthesis. Such reactions provide access to a variety of furanone derivatives, which are valuable in developing pharmaceuticals and agrochemicals (Ma et al., 2004).

Safety and Hazards

The safety information for “4-Methyl-2-phenylfuran-3-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous chemical or improper storage or handling of the chemical .

properties

IUPAC Name

4-methyl-2-phenylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-7-15-11(10(8)12(13)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZRBEPYWGWRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-phenylfuran-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.